5-Methoxyhexane-2,4-dione
Description
5-Methoxyhexane-2,4-dione is a linear diketone featuring a hexane backbone with ketone groups at positions 2 and 4 and a methoxy (-OCH₃) substituent at position 5. This structural arrangement imparts unique physicochemical properties, such as polarity and reactivity, influenced by the electron-donating methoxy group.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-methoxyhexane-2,4-dione |
InChI |
InChI=1S/C7H12O3/c1-5(8)4-7(9)6(2)10-3/h6H,4H2,1-3H3 |
InChI Key |
ZGSQBPZVQKTIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC(=O)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related diketones and their key features:
Key Observations:
- Substituent Position and Type: The methoxy group in this compound enhances polarity compared to non-polar analogs like 5-Butoxy-5-methylhexane-2,4-dione.
- Backbone Flexibility : Linear diketones (e.g., hexane-2,4-dione derivatives) exhibit greater conformational flexibility than cyclic analogs (e.g., thiazolidine-2,4-diones), affecting reactivity and intermolecular interactions .
- Electronic Effects : Aryl-substituted diones, such as (5E)-6-(4-Hydroxy-3-methoxyphenyl)-5-hexene-2,4-dione, benefit from conjugation, enabling π-π stacking and enhanced stability .
Physicochemical Properties
Solubility and Reactivity:
- This compound : Predicted to have moderate water solubility due to its polar methoxy group, similar to imidazolidine-2,4-diones with aryl-methoxy substituents (e.g., 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione) .
- 5-Butoxy-5-methylhexane-2,4-dione : Reduced solubility in aqueous media due to the hydrophobic butoxy chain .
- Thiazolidine-2,4-diones : Exhibit higher dipole moments (e.g., 2a: 6.23 D) compared to linear diones, influencing crystal packing and stability .
Spectroscopic Data:
- NMR Shifts: Linear diones show distinct ¹H and ¹³C NMR patterns compared to cyclic derivatives. For example, bis-(β-enamino-pyran-2,4-diones) exhibit downfield shifts due to electron-withdrawing effects .
- IR Spectroscopy : Strong carbonyl stretching vibrations (~1700 cm⁻¹) are common across all diones, but cyclic analogs (e.g., imidazolidine-2,4-diones) display additional N-H stretches (~3300 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
